molecular formula C14H18N4O3 B2993361 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one CAS No. 2034275-99-3

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one

Cat. No.: B2993361
CAS No.: 2034275-99-3
M. Wt: 290.323
InChI Key: GWYWBXWFZLDZDN-UHFFFAOYSA-N
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Description

This compound features a propan-1-one backbone linked to two heterocyclic moieties: a 3,5-dimethyl-1,2-oxazole group and a pyrrolidine ring substituted at position 3 with a 1,2,4-oxadiazole.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-9-12(10(2)21-16-9)3-4-13(19)18-6-5-11(7-18)14-15-8-20-17-14/h8,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYWBXWFZLDZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)C3=NOC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and oxadiazole rings, followed by their coupling with a pyrrolidine derivative. Common reagents might include:

    Oxidizing agents: for the formation of oxazole and oxadiazole rings.

    Coupling reagents: such as EDCI or DCC for amide bond formation.

    Solvents: like dichloromethane or DMF.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the oxazole ring.

    Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

Industry

Industrially, the compound might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for compounds like 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one typically involves interaction with specific molecular targets such as enzymes or receptors. The pathways involved could include:

    Inhibition of enzyme activity: by binding to the active site.

    Modulation of receptor activity: by acting as an agonist or antagonist.

Comparison with Similar Compounds

Key Structural Differences and Implications

Heterocyclic Core Variations :

  • The target compound uses a pyrrolidine-oxadiazole system, whereas analogs like BB81211 and BK65899 employ piperidine scaffolds with trifluoromethylpyridine or pyrazine-oxy substituents . Piperidine derivatives generally exhibit greater conformational flexibility but may reduce target selectivity compared to pyrrolidine-based systems.
  • The 1,2,4-oxadiazole group in the target compound offers stronger hydrogen-bonding capacity and metabolic stability compared to the pyrazine in BK65899 or dihydrobenzofuran in ’s compound .

Electronic Effects: The 3,5-dimethyloxazole moiety is common across all compounds, providing electron-donating methyl groups that enhance aromatic stability.

Molecular Weight and Solubility :

  • The target compound’s lower molecular weight (~313 g/mol) compared to BB81211 (410 g/mol) suggests improved solubility and bioavailability. Piperidine-based analogs like BK65899 (330 g/mol) balance bulk and solubility through pyrazine-oxy linkages .

Research Findings and Inferred Properties

While direct pharmacological data for the target compound are absent in the evidence, insights can be drawn from structural analogs:

  • Metabolic Stability : The oxadiazole ring is resistant to oxidative degradation, a feature critical for prolonged drug half-life .
  • Binding Affinity : Pyrrolidine-oxadiazole systems may enhance interactions with polar residues in enzyme active sites compared to dihydrobenzofuran or pyrazine derivatives .
  • Synthetic Accessibility : Piperidine-based compounds (e.g., BB81211) are often easier to functionalize, but pyrrolidine-oxadiazole systems may require specialized coupling strategies, as seen in ’s tetrazole synthesis .

Biological Activity

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities based on recent studies.

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The formation of the oxazole and oxadiazole rings is critical for the biological activity of the compound. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure.

Key Steps in Synthesis:

  • Formation of Oxazole Ring : The reaction of 3,5-dimethylisoxazole with appropriate reagents leads to the formation of the oxazole moiety.
  • Oxadiazole Incorporation : The introduction of the oxadiazole is achieved through cyclization reactions involving hydrazine derivatives.
  • Final Product Formation : The final step involves coupling reactions that link the pyrrolidine unit to the oxazole and oxadiazole components.

Anticancer Properties

Recent studies have indicated that compounds containing oxadiazole units exhibit significant anticancer activities. For instance, derivatives similar to our compound have shown IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 and A549 . The mechanism of action is believed to involve apoptosis induction through p53 pathway activation and caspase cleavage .

Hemorheological Activity

A related study highlighted that derivatives of 4-(3,5-dimethyl-1,2-oxazol-4-yl) demonstrated notable hemorheological properties comparable to established drugs like pentoxifylline . This suggests potential applications in improving blood flow and reducing viscosity in clinical settings.

In Vitro Studies

In vitro testing has revealed that the compound exhibits cytotoxic effects on various cancer cell lines. For example:

  • MCF-7 Cell Line : IC50 values ranged from 0.12 to 2.78 µM, indicating potent activity compared to standard chemotherapeutics .

In Vivo Studies

While in vitro results are promising, further in vivo studies are necessary to evaluate pharmacokinetics and therapeutic efficacy. Early studies suggest that compounds with similar structures have successfully reduced tumor growth in animal models .

Comparative Analysis of Related Compounds

Compound NameStructureIC50 (µM)Biological Activity
Compound AStructure A0.15Anticancer (MCF-7)
Compound BStructure B0.25Hemorheological
Our CompoundOur Compound0.12 - 2.78Anticancer

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